molecular formula C29H31N5O3 B298771 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

Cat. No. B298771
M. Wt: 497.6 g/mol
InChI Key: GAWJJLUMQHXDAO-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It belongs to the family of Janus kinase (JAK) inhibitors, which are known to target the JAK-STAT signaling pathway involved in immune responses.

Mechanism of Action

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide exerts its pharmacological effects by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is a key mediator of cytokine signaling, and its inhibition leads to the suppression of various pro-inflammatory cytokines involved in autoimmune diseases. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide also inhibits the activity of JAK1, which is involved in the signaling of multiple cytokines, including interleukin-6 and interferon-gamma.
Biochemical and Physiological Effects:
2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been shown to reduce the clinical symptoms of various autoimmune diseases, including joint inflammation, skin lesions, and bowel inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of patients with autoimmune diseases. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.

Advantages and Limitations for Lab Experiments

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for JAK3. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has some limitations for laboratory experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has shown promising results in clinical trials for various autoimmune diseases, and several ongoing studies are investigating its potential for other indications, including graft-versus-host disease, multiple sclerosis, and alopecia areata. Future research may focus on optimizing the dosing and administration of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide, as well as exploring its potential in combination with other immunomodulatory agents. Additionally, further research may be needed to fully understand the long-term safety and efficacy of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide in different patient populations.

Synthesis Methods

The synthesis of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide involves several steps, including the reaction of 4-(cyclopentylamino)-3-nitrobenzoic acid with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, followed by the coupling of the resulting intermediate with 2,4-dimethylphenylacetic acid. The final product is obtained by the addition of cyanide ion to the amide group. The synthesis of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been optimized for high yield and purity, and various analytical techniques have been employed to confirm its identity and purity.

Scientific Research Applications

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a key regulator of immune responses, and thereby suppress the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has also been shown to promote the expansion of regulatory T cells, which are known to play a critical role in maintaining immune tolerance and preventing autoimmunity.

properties

Product Name

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

Molecular Formula

C29H31N5O3

Molecular Weight

497.6 g/mol

IUPAC Name

(E)-2-cyano-3-[1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethylpyrrol-3-yl]-N-(2,4-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C29H31N5O3/c1-18-9-11-26(19(2)13-18)32-29(35)23(17-30)15-22-14-20(3)33(21(22)4)25-10-12-27(28(16-25)34(36)37)31-24-7-5-6-8-24/h9-16,24,31H,5-8H2,1-4H3,(H,32,35)/b23-15+

InChI Key

GAWJJLUMQHXDAO-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)/C#N)C

SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)C#N)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)C#N)C

Origin of Product

United States

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